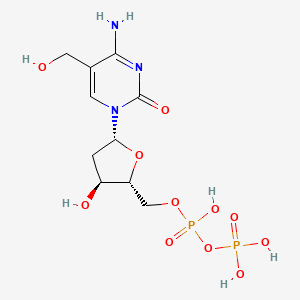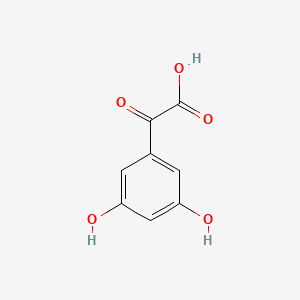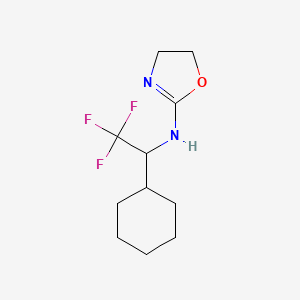
N-(1-cyclohexyl-2,2,2-trifluoroethyl)-4,5-dihydro-1,3-oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclohexyl-2,2,2-trifluoroethyl)-4,5-dihydro-1,3-oxazol-2-amine is a chemical compound that belongs to the class of oxazolines. This compound is characterized by the presence of a cyclohexyl group, a trifluoroethyl group, and an oxazoline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(1-cyclohexyl-2,2,2-trifluoroethyl)-4,5-dihydro-1,3-oxazol-2-amine typically involves the reaction of cyclohexylamine with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the oxazoline ring. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
N-(1-cyclohexyl-2,2,2-trifluoroethyl)-4,5-dihydro-1,3-oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-(1-cyclohexyl-2,2,2-trifluoroethyl)-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(1-cyclohexyl-2,2,2-trifluoroethyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoroethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
N-(1-cyclohexyl-2,2,2-trifluoroethyl)-4,5-dihydro-1,3-oxazol-2-amine can be compared with other similar compounds such as:
(1-Cyclohexyl-2,2,2-trifluoroethyl)benzene: This compound shares the trifluoroethyl group but differs in the presence of a benzene ring instead of an oxazoline ring.
1-Cyclohexyl-2,2,2-trifluoro-N-methylethanamine: This compound has a similar trifluoroethyl group but includes a methyl group instead of the oxazoline ring.
Methyl [4-(1-cyclohexyl-2,2,2-trifluoroethyl)-2-nitrophenoxy]acetate: This compound contains a trifluoroethyl group and a nitrophenoxy group, making it structurally different from the oxazoline derivative.
This compound stands out due to its unique combination of the cyclohexyl, trifluoroethyl, and oxazoline groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
75703-13-8 |
|---|---|
Molecular Formula |
C11H17F3N2O |
Molecular Weight |
250.26 g/mol |
IUPAC Name |
N-(1-cyclohexyl-2,2,2-trifluoroethyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H17F3N2O/c12-11(13,14)9(8-4-2-1-3-5-8)16-10-15-6-7-17-10/h8-9H,1-7H2,(H,15,16) |
InChI Key |
NZNAUUQRNQNXLR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C(F)(F)F)NC2=NCCO2 |
Canonical SMILES |
C1CCC(CC1)C(C(F)(F)F)NC2=NCCO2 |
| 75703-13-8 | |
Synonyms |
2-((1-cyclohexyl-2,2,2-trifluoro)ethylamino)oxazoline S 8349 S 8350 S-8349 S-8350 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methoxyphenyl)-oxomethyl]-1-piperidinecarboxamide](/img/structure/B1203481.png)
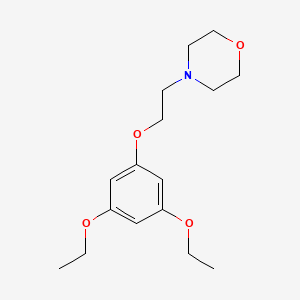
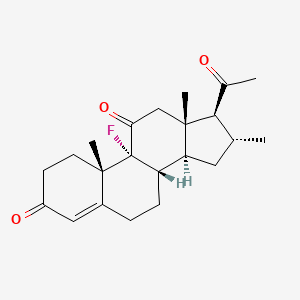
![(2S,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1203485.png)
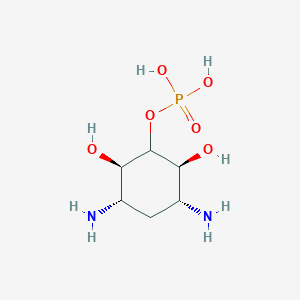
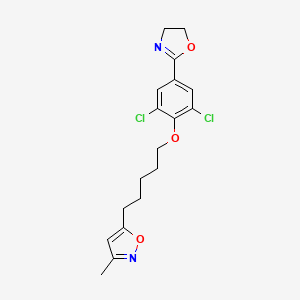
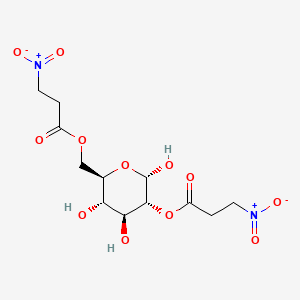
![(1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane]](/img/structure/B1203494.png)
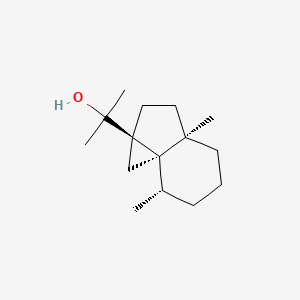
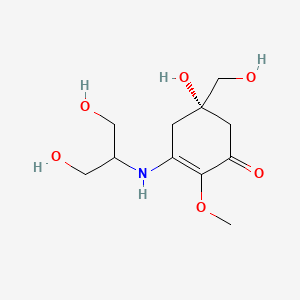
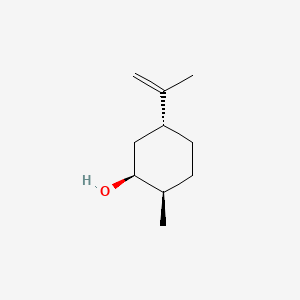
![(7S)-7-[[(2S)-4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1203501.png)
